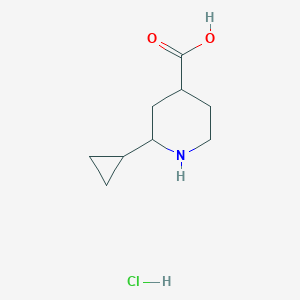

2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride

Descripción

2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride is a synthetic compound belonging to the piperidine class of organic compounds. It features a cyclopropyl group attached to the piperidine ring, which imparts unique properties to the molecule

Propiedades

IUPAC Name |

2-cyclopropylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)7-3-4-10-8(5-7)6-1-2-6;/h6-8,10H,1-5H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOIVKWSBLEEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(CCN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416235-85-1 | |

| Record name | 2-cyclopropylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium and rhodium catalysts for hydrogenation, which combines three reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction . Another approach involves the use of a cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing the synthesis process to achieve high yields and purity. This includes the use of advanced catalytic systems and reaction conditions that minimize waste and improve efficiency. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation reactions typically yield reduced forms of the compound, while oxidation reactions produce oxidized derivatives .

Aplicaciones Científicas De Investigación

2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The cyclopropyl group attached to the piperidine ring imparts unique properties that influence its binding affinity and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Uniqueness

2-Cyclopropylpiperidine-4-carboxylic acid;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other piperidine derivatives .

Actividad Biológica

Overview

2-Cyclopropylpiperidine-4-carboxylic acid; hydrochloride is a synthetic compound belonging to the piperidine class. Its unique structure, characterized by a cyclopropyl group attached to the piperidine ring, imparts distinct chemical and biological properties that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 2-cyclopropylpiperidine-4-carboxylic acid; hydrochloride

- Molecular Formula : C₉H₁₅ClN₁O₂

- Molecular Weight : 189.68 g/mol

- CAS Number : 2416235-85-1

The biological activity of 2-Cyclopropylpiperidine-4-carboxylic acid; hydrochloride is primarily attributed to its interaction with various molecular targets in biological systems. The cyclopropyl group enhances its binding affinity to specific receptors and enzymes, which may facilitate its therapeutic effects. Preliminary studies suggest that it may act on neurotransmitter systems, influencing pathways related to anxiety and depression.

Pharmacological Effects

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activity of piperidine derivatives, including 2-Cyclopropylpiperidine-4-carboxylic acid; hydrochloride:

- Study on Antiviral Properties : A study demonstrated that similar piperidine derivatives showed significant inhibitory activity against arenaviruses, suggesting a potential for further exploration in antiviral applications .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the cyclopropyl moiety in enhancing biological activity compared to other piperidine derivatives. The unique steric and electronic properties conferred by this group may influence receptor interactions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Cyclopropylpiperidine-4-carboxylic acid; hydrochloride | Piperidine derivative | Potential CNS effects |

| 4-Acyl-1,6-dialkylpiperazin-2-one | Piperazine derivative | Antiviral activity against arenaviruses |

| 3-Piperidinyl Pyridine Derivatives | Piperidine derivative | Inhibitory effects on CYP enzymes |

Research Applications

The compound's unique structure makes it a valuable candidate for various research applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Pharmacology : Ongoing studies aim to elucidate its mechanism of action and therapeutic efficacy in treating neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.